molecular formula C4H4ClN3OS B11925494 2-Amino-5-chlorothiazole-4-carboxamide CAS No. 1246555-79-2

2-Amino-5-chlorothiazole-4-carboxamide

Cat. No.: B11925494
CAS No.: 1246555-79-2
M. Wt: 177.61 g/mol
InChI Key: BTNDEDZSVMOFEP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorothiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various thiazole derivatives with modified functional groups, which can have different biological activities and applications .

Scientific Research Applications

2-Amino-5-chlorothiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorothiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chlorothiazole-4-carboxamide is unique due to its specific chlorine substitution on the thiazole ring, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-5-chlorothiazole-4-carboxamide (CAS No. 1246555-79-2) is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C5H5ClN2O, with a molecular weight of 162.56 g/mol. The compound features a thiazole ring substituted with an amino group and a carboxamide, contributing to its biological activity.

PropertyValue
CAS Number 1246555-79-2
Molecular Formula C5H5ClN2O
Molecular Weight 162.56 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that derivatives of 2-amino-thiazole compounds exhibit significant antimicrobial properties. A study highlighted that various thiazole derivatives, including this compound, demonstrated potent inhibitory effects against a range of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways essential for microbial growth .

Anticancer Potential

The anticancer activity of 2-amino-thiazoles has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast, lung, and colon cancer cells. For instance, a derivative demonstrated nanomolar inhibitory activity against human cancerous cell lines, indicating its potential as an anticancer agent .

Case Study:
In a comparative study involving multiple thiazole derivatives, it was found that the introduction of specific substituents on the thiazole ring significantly enhanced the anticancer activity. Compound derivatives with larger lipophilic groups showed improved selectivity and potency against cancer cells while exhibiting minimal toxicity to normal cells .

Antiviral and Antidiabetic Activities

Emerging research suggests that 2-amino-thiazole derivatives may also possess antiviral properties. Some studies indicate efficacy against viral infections by inhibiting viral replication mechanisms . Additionally, these compounds have shown promise in antidiabetic applications by modulating glucose metabolism and improving insulin sensitivity in diabetic models .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors on cell surfaces, influencing signaling pathways related to cell growth and apoptosis.
  • Cell Cycle Arrest : Some studies suggest that it induces cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Properties

CAS No.

1246555-79-2

Molecular Formula

C4H4ClN3OS

Molecular Weight

177.61 g/mol

IUPAC Name

2-amino-5-chloro-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C4H4ClN3OS/c5-2-1(3(6)9)8-4(7)10-2/h(H2,6,9)(H2,7,8)

InChI Key

BTNDEDZSVMOFEP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)N)Cl)C(=O)N

Origin of Product

United States

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